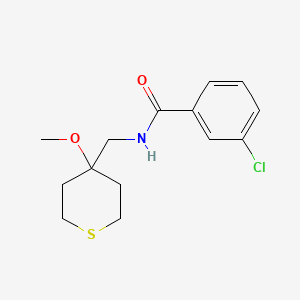

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

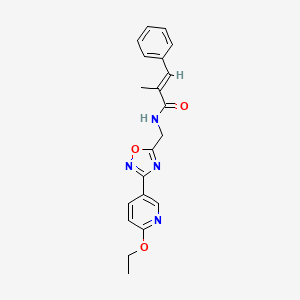

- Synthesis and Pro-apoptotic Activity : Derivatives of indapamide, showing significant proapoptotic activity among synthesized compounds on melanoma cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Yılmaz et al., 2015).

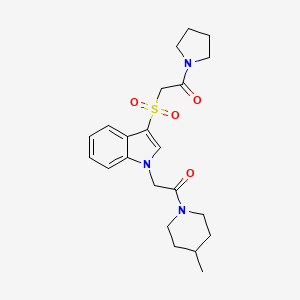

- Neuroleptic Properties : Investigation of benzamide derivatives exhibiting potent inhibitory effects on dopamine-induced behaviors, suggesting applications in neuropsychiatric disorder treatments (Usuda et al., 2004).

- Metal Complexes and Antibacterial Activity : Metal complexes of new benzamides showed enhanced antibacterial activities, indicating the role of metal coordination in medicinal chemistry (Khatiwora et al., 2013).

Anticancer and Antimicrobial Activities

- Anticancer Agents : Research into the synthesis of benzamide derivatives as anticancer agents demonstrates the potential of such compounds in therapeutic applications, particularly in inhibiting melanoma cell growth (Yılmaz et al., 2015).

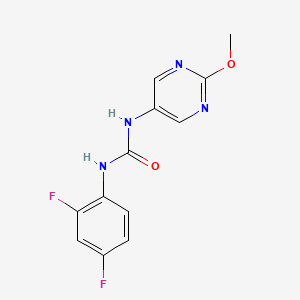

- Bactericidal Activity Against MRSA : Studies on substituted benzamides revealed bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA), underscoring their significance in addressing antibiotic resistance (Zadrazilova et al., 2015).

Molecular Interactions and Gelation Behavior

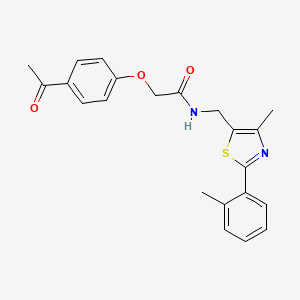

- Supramolecular Gelators : Research on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior, contributing to the understanding of molecular self-assembly and potential applications in material science (Yadav & Ballabh, 2020).

Drug Synthesis and Modification

- Serotonin Receptor Agonists : The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists highlight the process of modifying molecular structures to achieve desired biological activities, relevant in the development of gastrointestinal motility drugs (Sonda et al., 2003).

properties

IUPAC Name |

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWFEQWBHXOHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)